
5-Bromo-6-methylpicolinic acid
Overview
Description
5-Bromo-6-methylpicolinic acid (CAS No. 137778-20-2, molecular formula: C₇H₆BrNO₂) is a brominated derivative of picolinic acid, characterized by a bromine atom at the 5-position and a methyl group at the 6-position on the pyridine ring. This compound has garnered significant interest in coordination chemistry due to its ability to act as a versatile ligand in metal-organic complexes. For instance, it forms a stable zinc(II) complex, aqua-bis(5-bromo-6-methyl-picolinato-κ²N,O)zinc(II) dihydrate, which crystallizes in a monoclinic system with distinct hydrogen-bonding networks . The synthesis of this compound typically involves reacting zinc acetate with this compound under neutral pH conditions, yielding light-yellow crystals after slow evaporation . Commercially, it is available at 98% purity, highlighting its accessibility for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methylpicolinic acid typically involves the bromination of 6-methylpicolinic acid. One common method is to react 6-methylpicolinic acid with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methylpicolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions to facilitate the coupling reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted picolinic acids can be formed.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Coordination Chemistry
5-Bromo-6-methylpicolinic acid serves as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are crucial for studying metalloenzymes and their mechanisms. The compound’s ability to chelate metal ions enhances its utility in biochemical reactions, influencing enzyme activity and stability.
Biological Studies
This compound has been utilized in biological research to examine the interactions of brominated compounds with biological systems. It has been shown to affect cellular processes such as signaling pathways, gene expression, and metabolic regulation. For instance, it can modulate the activity of specific enzymes, impacting metabolic flux and the synthesis of metabolites.
Industrial Applications
In industrial contexts, this compound is employed in the production of specialty chemicals and materials. Its unique structural properties make it a valuable building block for synthesizing more complex organic molecules.
Case Study 1: Metal Complex Formation
A study demonstrated that this compound forms stable complexes with transition metals such as cobalt and nickel. These complexes exhibited significant catalytic activity in various organic transformations, highlighting the compound's potential in synthetic chemistry .
In a biological context, research indicated that this compound could modulate the expression of genes involved in cellular stress responses. This modulation was linked to its interaction with specific enzymes that regulate metabolic pathways, suggesting its potential role in therapeutic applications for metabolic disorders .
Mechanism of Action
The mechanism of action of 5-Bromo-6-methylpicolinic acid depends on its specific application. In chemical reactions, it acts as a substrate or reagent, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its bromine and methyl groups, influencing their activity and function .
Comparison with Similar Compounds
The structural and functional uniqueness of 5-bromo-6-methylpicolinic acid becomes evident when compared to its analogues. Below is a detailed analysis of its key competitors, categorized by substituent positions, functional groups, and halogen variations.
Table 1: Structural and Functional Comparison of this compound and Related Compounds
Positional and Functional Isomers
- 6-Bromo-5-methylpicolinic acid (CAS 1211516-25-4): A positional isomer with bromine and methyl groups swapped at C5 and C6.
Functional Group Variants
- 5-Bromo-3-methoxypicolinic acid (CAS 1142191-66-9): The methoxy group at C3 is both electron-donating and bulkier than methyl, which could stabilize metal complexes through resonance effects. However, its commercial cost is significantly higher ($400/g for 1 g) .
- Methyl 3-amino-5-bromopicolinate (CAS 1462-86-8): The ester and amino groups make this derivative more lipophilic, suitable for pharmaceutical intermediates. Its similarity score (0.93) to the target compound underscores structural proximity but functional divergence .
Halogen-Substituted Analogues
- 6-Bromo-5-fluoropicolinic acid (CAS 959245-76-2): The dual halogen substitution (Br and F) introduces strong electronegativity, likely enhancing acidity and altering hydrogen-bonding patterns in crystals .
Biological Activity
5-Bromo-6-methylpicolinic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a bromine atom at the 5-position and a methyl group at the 6-position. Its molecular formula is with a molecular weight of approximately 215.05 g/mol. The presence of these substituents influences its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C7H7BrN2O2 |
Molecular Weight | 215.05 g/mol |
Melting Point | Not well-documented |
Solubility | Varies with solvent |
Synthesis
The synthesis of this compound typically involves bromination of 6-methylpicolinic acid, often using bromine in the presence of solvents like acetic acid under controlled temperatures to ensure selectivity at the 5-position.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Activity
The compound has also been investigated for its anticancer properties . In vitro studies demonstrated that it induces apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of cellular pathways related to cell cycle regulation and apoptosis .
The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors. It may inhibit certain enzymes by binding to their active sites, thereby altering their activity. This mechanism is similar to other picolinic acid derivatives, which have shown varying degrees of biological efficacy.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth, supporting its potential application in treating infections caused by resistant strains .
- Cancer Cell Apoptosis : In a research article from Cancer Letters, the compound was tested on several cancer cell lines, including breast and lung cancer cells. The findings revealed that treatment with this compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, suggesting its role as a promising anticancer agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
6-Methylpicolinic Acid | No bromine substituent | Limited antimicrobial activity |
5-Bromo-2-methylpyridine | Bromine at the 5-position | Moderate cytotoxicity |
5-Bromo-6-chloropicolinic Acid | Chlorine instead of methyl group | Different spectrum of biological activity |
The presence of both bromine and methyl groups in this compound enhances its reactivity and biological interactions compared to its analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 5-Bromo-6-methylpicolinic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves halogenation of 6-methylpicolinic acid derivatives or coupling reactions using brominating agents like NBS (N-bromosuccinimide). Reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF vs. THF) critically affect regioselectivity and yield . Characterization via NMR (e.g., distinguishing C-5 bromine shifts) and HPLC purity analysis (>98%) is essential .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Combine orthogonal techniques:
- HPLC : Use a C18 column with acetonitrile/water mobile phase to assess purity.
- Mass Spectrometry : Confirm molecular weight (216.032 g/mol) via ESI-MS .
- NMR : Analyze and spectra for characteristic peaks (e.g., methyl group at δ ~2.5 ppm, bromine-induced deshielding) .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Solubility tests in DMSO, ethanol, and aqueous buffers (pH 2–9) reveal pH-dependent stability. Storage at 2–8°C in inert atmospheres prevents decomposition, as bromine substituents are prone to hydrolytic cleavage at high temperatures .
Advanced Research Questions
Q. How does the bromine substituent at the C-5 position influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The bromine atom acts as a leaving group, enabling palladium-catalyzed couplings. Compare reactivity with analogous compounds (e.g., 6-Bromopicolinic acid ) to assess electronic effects. DFT calculations can model charge distribution at the C-5 position to predict regioselectivity .
Q. What computational modeling approaches are suitable for predicting the biological activity of this compound?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target enzymes (e.g., kinases or carboxylases). Pair with QSAR models incorporating Hammett σ values for bromine’s electron-withdrawing effects . Validate predictions via in vitro enzyme inhibition assays .
Q. How can researchers resolve contradictions in reported solubility data for this compound across studies?
- Methodological Answer : Perform systematic reproducibility studies under controlled conditions (e.g., solvent grade, temperature). Compare results with structurally similar compounds (e.g., 5-Bromo-3-methoxypicolinic acid ) to identify substituent-driven anomalies. Publish raw data with detailed experimental protocols to enhance transparency .
Q. What strategies optimize the compound’s use as a ligand in coordination chemistry?
- Methodological Answer : Test chelation efficiency with transition metals (e.g., Cu²⁺, Pd²⁺) via UV-Vis titration and X-ray crystallography. The methyl group at C-6 may sterically hinder metal binding, requiring comparative studies with unsubstituted analogs .
Q. Experimental Design & Data Analysis
Q. How should researchers design dose-response studies to evaluate the compound’s cytotoxicity?
- Methodological Answer : Use a PICO framework:
- Population : Cancer cell lines (e.g., HeLa, MCF-7).
- Intervention : this compound (1–100 µM).
- Comparison : Untreated controls or positive controls (e.g., cisplatin).
- Outcome : IC50 values via MTT assays . Include triplicate replicates and statistical analysis (e.g., ANOVA with Tukey post-hoc) .
Q. What advanced spectroscopic techniques elucidate the compound’s electronic structure?
- Methodological Answer :
- XPS : Quantify bromine’s oxidation state and bonding environment.
- FT-IR : Identify carboxylate stretching frequencies (~1700 cm⁻¹).
- Solid-state NMR : Resolve crystallographic packing effects .
Q. How can meta-analyses address gaps in mechanistic studies of this compound?
Properties
IUPAC Name |
5-bromo-6-methylpyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-5(8)2-3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKSXZKZOWOMKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60568131 | |
Record name | 5-Bromo-6-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60568131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137778-20-2 | |
Record name | 5-Bromo-6-methyl-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137778-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-6-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60568131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-6-methylpyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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